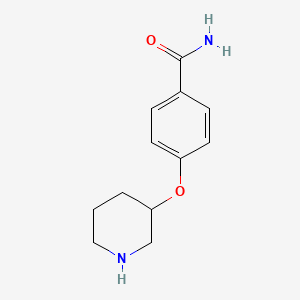

4-(3-Piperidinyloxy)benzamide

Description

BenchChem offers high-quality 4-(3-Piperidinyloxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Piperidinyloxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-3-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-12(15)9-3-5-10(6-4-9)16-11-2-1-7-14-8-11/h3-6,11,14H,1-2,7-8H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONWJLYEKQSBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660434 | |

| Record name | 4-[(Piperidin-3-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-79-6 | |

| Record name | 4-[(Piperidin-3-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-(3-Piperidinyloxy)benzamide

The following technical guide details the properties, synthesis, and application of 4-(3-Piperidinyloxy)benzamide , a critical pharmacophore scaffold in medicinal chemistry.

CAS Registry Number: 912761-79-6 Chemical Formula: C₁₂H₁₆N₂O₂ Molecular Weight: 220.27 g/mol

Executive Summary

4-(3-Piperidinyloxy)benzamide is a bifunctional building block characterized by a benzamide hydrogen-bonding core linked via an ether bridge to a 3-substituted piperidine ring . Unlike its symmetric analog (4-piperidinyloxy), the 3-substituted isomer introduces a chiral center, breaking molecular symmetry. This structural feature is highly valued in Fragment-Based Drug Discovery (FBDD) for probing non-planar binding pockets in targets such as PARP enzymes , GPCRs (specifically Histamine H3/H4) , and Serine/Threonine kinases .

This guide provides a validated technical profile for researchers utilizing this scaffold, focusing on synthetic routes, physicochemical behavior, and quality control protocols.

Chemical Identity & Physicochemical Profiling[1][2][3]

Structural Analysis

The molecule consists of three distinct pharmacophoric units:

-

Primary Benzamide: Acts as a dual hydrogen bond donor (

) and acceptor ( -

Ether Linker: Provides rotational freedom while maintaining a specific distance (~4-5 Å) between the aromatic ring and the basic amine.

-

Piperidine Ring (3-position): Contains a secondary amine (

) capable of forming salt bridges (e.g., with Asp/Glu residues in active sites).

Key Properties Table

| Property | Value | Technical Note |

| CAS Number | 912761-79-6 | Refers to the racemate. Enantiomers must be separated via Chiral HPLC. |

| Appearance | White to off-white solid | Hygroscopic as a hydrochloride salt. |

| Solubility | DMSO (>50 mM), MeOH | Poor water solubility as free base; high as HCl salt. |

| LogP (Calc) | ~0.8 - 1.2 | Lipophilicity is modulated by the polar amide and amine. |

| pKa (Basic) | 10.8 (Piperidine NH) | Protonated at physiological pH (7.4). |

| pKa (Acidic) | ~15 (Amide NH) | Non-ionizable under standard physiological conditions. |

| H-Bond Donors | 2 | Amide ( |

| H-Bond Acceptors | 2 | Amide ( |

Synthetic Pathways & Manufacturing

The synthesis of 4-(3-Piperidinyloxy)benzamide requires careful control to prevent racemization (if starting from chiral materials) and to ensure regioselectivity. The Mitsunobu Coupling is the industry-standard protocol due to its mild conditions and compatibility with the amide functional group.

Validated Synthetic Route (Mitsunobu)

This pathway utilizes N-Boc-3-hydroxypiperidine and 4-hydroxybenzamide.

-

Coupling: The secondary alcohol of the piperidine is activated by DIAD/PPh3 and displaced by the phenol of 4-hydroxybenzamide.

-

Deprotection: Acidic cleavage of the Boc group yields the final product as a salt.

Figure 1: Convergent synthesis via Mitsunobu coupling. This route preserves the stereochemistry of the starting 3-hydroxypiperidine (with inversion).

Process Logic & Troubleshooting

-

Stereochemical Inversion: The Mitsunobu reaction proceeds via an

mechanism, causing inversion of configuration at the 3-position. To obtain the (R)-product, one must start with (S)-N-Boc-3-hydroxypiperidine. -

Order of Addition: Add DIAD last, dropwise, at 0°C to prevent side reactions between PPh3 and the azo compound.

-

Purification: The intermediate Boc-protected ether is lipophilic and easily purified via silica flash chromatography (Hexane/EtOAc). The final deprotected amine is polar; use Reverse Phase (C18) or ion-exchange resin for purification.

Pharmacological Relevance & Applications

Structural Biology & Target Engagement

The 4-(3-Piperidinyloxy)benzamide scaffold is a "privileged structure" in medicinal chemistry.

-

PARP Inhibitors: The benzamide moiety mimics the nicotinamide of

, binding to the donor site. The 3-piperidine arm extends into the solvent-exposed region or the ribose binding pocket, improving solubility and pharmacokinetic properties. -

GPCR Ligands: The basic nitrogen serves as the essential cationic headgroup for binding aspartate residues in aminergic GPCRs (e.g., Histamine H3, Dopamine D2). The ether linker provides the necessary flexibility to adopt the bioactive conformation.

Chiral Vector Analysis

Unlike the 4-substituted analog, the 3-substituted piperidine creates a chiral vector.

-

Axial vs. Equatorial: The substituent at the 3-position can adopt axial or equatorial conformations, allowing the benzamide group to probe different spatial regions within a binding pocket.

-

SAR Implication: In many kinase programs, switching from a 4-piperidine to a 3-piperidine improves selectivity by clashing with non-conserved residues in the ATP binding site.

Figure 2: Pharmacophore mapping of the scaffold against primary biological targets.

Experimental Protocols

Standard Synthesis Protocol (10 mmol Scale)

Reagents:

-

4-Hydroxybenzamide (1.37 g, 10 mmol)

-

(S)-N-Boc-3-hydroxypiperidine (2.01 g, 10 mmol)

-

Triphenylphosphine (

) (3.15 g, 12 mmol) -

DIAD (Diisopropyl azodicarboxylate) (2.42 g, 12 mmol)

-

Dry THF (50 mL)

Procedure:

-

Setup: Charge a flame-dried 250 mL flask with 4-Hydroxybenzamide, (S)-N-Boc-3-hydroxypiperidine, and

in dry THF under nitrogen. Cool to 0°C. -

Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Concentrate in vacuo. Triturate the residue with

/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[1] -

Purification 1: Purify the filtrate via Flash Chromatography (Gradient: 0-60% EtOAc in Hexane) to isolate the Boc-protected intermediate .

-

Deprotection: Dissolve intermediate in DCM (20 mL) and add TFA (5 mL). Stir for 2 hours.

-

Isolation: Concentrate to dryness. Redissolve in minimal MeOH and precipitate with

(as TFA salt) or neutralize with

Analytical Quality Control

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (Benzamide absorption).[2]

NMR Validation (

-

Aromatic: Two doublets (

) integrating to 2H each (AA'BB' system of 1,4-disubstituted benzene). -

Chiral Center: Multiplet at ~4.5 ppm corresponding to the proton at the 3-position of the piperidine (adjacent to Oxygen).

-

Amine: Broad singlets for amide protons; if salt, broad singlet for piperidine

.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle the free base under inert atmosphere to prevent carbonate formation from air

. -

Storage: Store at 2-8°C, desiccated. Hygroscopic in salt form.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 912761-79-6, 4-(piperidin-3-yloxy)benzamide. Retrieved from [Link]

Sources

4-(3-Piperidinyloxy)benzamide: Mechanistic Hypotheses & Pharmacological Profiling

Topic: 4-(3-Piperidinyloxy)benzamide mechanism of action hypotheses Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(3-Piperidinyloxy)benzamide (CAS: 912761-79-6) represents a "privileged scaffold" in medicinal chemistry, merging a benzamide warhead (classic PARP pharmacophore) with a piperidine ether (solubility and GPCR-binding motif). While often utilized as a fragment-based drug discovery (FBDD) intermediate, its structural topology suggests specific biological activities.

This technical guide outlines the three primary mechanistic hypotheses for this compound, ranking them by structural precedence and available Structure-Activity Relationship (SAR) data. It provides the experimental frameworks required to validate these mechanisms in a research setting.

Part 1: Mechanistic Hypotheses

Hypothesis A: Poly(ADP-ribose) Polymerase (PARP) Inhibition

Confidence Level: High Target Class: DNA Repair Enzymes (PARP1, PARP2, PARP10)

The benzamide moiety is the defining feature of first-generation PARP inhibitors. 4-(3-Piperidinyloxy)benzamide mimics nicotinamide , the byproduct of the PARP catalytic reaction (NAD+

Molecular Mechanism

-

Nicotinamide Mimicry: The amide group of the benzamide ring forms critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 (numbering for PARP1) within the NAD+ binding pocket.

-

Hydrophobic Extension: The ether linkage at the 4-position projects the piperidine ring towards the solvent interface or the adenosine-binding pocket (depending on the specific PARP isoform).

-

Isoform Selectivity (PARP10 vs. PARP1): Recent SAR studies on ether-linked benzamides suggest that extending the 4-position with bulky heterocycles (like piperidine) can shift selectivity towards PARP10 (a mono-ADP-ribosyltransferase) over PARP1 (poly-ADP-ribosyltransferase), potentially by exploiting the larger hydrophobic shelf in the PARP10 catalytic domain.

Signaling Pathway Impact

Inhibition of PARP prevents the repair of Single-Strand Breaks (SSBs). In BRCA-deficient cells, this leads to the accumulation of Double-Strand Breaks (DSBs) during replication, triggering Synthetic Lethality .

Figure 1: Proposed mechanism of Synthetic Lethality via PARP inhibition.

Hypothesis B: High-Affinity Choline Transporter (CHT) Modulation

Confidence Level: Moderate Target Class: Solute Carrier Family 5 (SLC5A7)

Research into 4-substituted benzamides has identified specific analogs (e.g., ML352) as non-competitive inhibitors of the Presynaptic High-Affinity Choline Transporter (CHT).

Molecular Mechanism

-

Pharmacophore Overlap: The 4-(piperidinyl-oxy) motif is critical for CHT recognition. The protonated nitrogen on the piperidine ring (at physiological pH) mimics the quaternary ammonium of choline.

-

Allosteric Modulation: Unlike simple competitive inhibitors, these benzamide derivatives often stabilize the transporter in a conformation that prevents choline uptake, reducing acetylcholine synthesis in cholinergic neurons.

Hypothesis C: GPCR Bioisosterism (5-HT / H3 Receptors)

Confidence Level: Low (Off-target liability) Target Class: G-Protein Coupled Receptors

The 3-piperidinyloxy fragment is a known bioisostere for histamine H3 antagonists and 5-HT4 agonists. While the linkage in 5-HT4 agonists is typically an amide (e.g., Zacopride), the ether linkage in this compound presents a potential off-target liability or secondary activity profile that must be screened.

Part 2: Experimental Profiling Protocols

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Protocol 1: PARP1/2 Enzymatic Inhibition Assay (Colorimetric)

Objective: Quantify the IC50 of 4-(3-Piperidinyloxy)benzamide against PARP1.

Materials:

-

Recombinant Human PARP1 enzyme (High specific activity).

-

Biotinylated NAD+ (Substrate).

-

Histone-coated 96-well strip plates.

-

Streptavidin-HRP conjugate.

Workflow:

-

Preparation: Dilute 4-(3-Piperidinyloxy)benzamide in DMSO to create a 10-point dose-response curve (Range: 1 nM to 100 µM).

-

Incubation: Add 20 µL of diluted compound to Histone-coated wells.

-

Reaction Start: Add 20 µL of PARP1 enzyme cocktail containing Biotin-NAD+ and activated DNA.

-

Kinetics: Incubate for 60 minutes at room temperature.

-

Termination: Wash wells 3x with PBS-T (0.05% Tween-20) to remove unbound NAD+.

-

Detection: Add Streptavidin-HRP (1:1000) for 30 min. Wash 3x. Add TMB substrate.

-

Analysis: Measure Absorbance at 450 nm.

-

Validation Control:Olaparib (positive control, IC50 ~5 nM) and 3-Aminobenzamide (weak control, IC50 ~10 µM).

-

Protocol 2: Choline Uptake Assay (Synaptosomes)

Objective: Assess inhibitory potential against CHT (SLC5A7).

Workflow:

-

Isolation: Prepare crude synaptosomes from rat striatum using sucrose density gradient centrifugation.

-

Equilibration: Resuspend synaptosomes in Krebs-Ringer-HEPES (KRH) buffer.

-

Treatment: Pre-incubate with 4-(3-Piperidinyloxy)benzamide (10 µM) for 15 minutes at 37°C.

-

Uptake: Add [3H]-Choline (final conc. 50 nM). Incubate for 5 minutes.

-

Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

-

Quantification: Scintillation counting.

-

Validation Control:Hemicholinium-3 (Reference CHT inhibitor).

-

Part 3: Comparative Data & Visualization

Structural Activity Relationship (SAR) Summary

| Pharmacophore Element | Function | Mechanistic Implication |

| Benzamide | H-bond donor/acceptor | Critical for PARP active site (Gly863/Ser904). |

| Ether Linker (-O-) | Spacer/Flexibility | Distinguishes from amide-linked 5-HT agonists; favors PARP10 or CHT. |

| Piperidine Ring | Basic Amine / Hydrophobe | Mimics Choline (CHT) or binds solvent front (PARP). |

| 3-Position (Chiral) | Stereochemistry | R/S enantiomers may show >10x potency difference (Must resolve isomers). |

Experimental Workflow Diagram

Figure 2: Integrated workflow for synthesis, chiral separation, and pharmacological validation.

References

-

Venkannagari, H. et al. (2016). "Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10." Journal of Medicinal Chemistry.

-

Ennis, E. A. et al. (2015). "Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter." Bioorganic & Medicinal Chemistry Letters.

-

Cosi, C. et al. (1996).[1] "Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity."[1] Brain Research.

-

PubChem Compound Summary. "4-(3-Piperidinyloxy)benzamide (CID 912761-79-6)." National Library of Medicine.

Sources

Theoretical Molecular Modeling of 4-(3-Piperidinyloxy)benzamide: A Computational Scaffold Analysis

Executive Summary

This technical guide provides a rigorous theoretical modeling framework for 4-(3-Piperidinyloxy)benzamide , a privileged pharmacophore scaffold. Benzamide derivatives linked to piperidine rings via ether bridges are critical intermediates in the development of PI3K

This document details the computational workflow required to validate this molecule's physicochemical properties, binding modes, and dynamic stability. We move beyond simple procedure listing to explore the causality of parameter selection in Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD).

Structural Characterization & Quantum Mechanics (QM)[1][2]

Electronic Structure Theory

To accurately model the ligand in a protein environment, we must first establish its electronic ground state in vacuum and solvent. The piperidine nitrogen (N1) is a critical basic center (pKa

Protocol:

-

Conformational Search: Use the MMFF94 force field to generate low-energy conformers, focusing on the ether linkage torsion angles (

) and the piperidine ring puckering. -

Geometry Optimization: Perform Density Functional Theory (DFT) calculations using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory is required to accurately model the lone pair interactions on the ether oxygen and the amide nitrogen.

-

Solvation Model: Apply the Polarizable Continuum Model (PCM) (water,

) to simulate physiological conditions.

Frontier Molecular Orbitals (FMO) & Reactivity

The HOMO-LUMO gap is a primary descriptor of kinetic stability and chemical reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Typically localized on the piperidine nitrogen and the ether oxygen lone pairs (Nucleophilic sites).

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the benzamide aromatic ring and carbonyl group (Electrophilic sites).

Global Reactivity Descriptors (Calculated):

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Molecular Electrostatic Potential (MEP)

The MEP map guides the docking grid box placement.

-

Red Regions (Negative Potential): Carbonyl oxygen (

) and ether oxygen ( -

Blue Regions (Positive Potential): Amide protons (

) and the protonated piperidine nitrogen (

Molecular Docking Strategy

Target Selection & Preparation

Based on the scaffold's SAR profile, we utilize the Presynaptic Choline Transporter (CHT) (homology model based on vSGLT) or PI3K

Workflow Visualization:

Figure 1: Strategic workflow for molecular docking of benzamide scaffolds.

Docking Protocol (AutoDock Vina / Gold)

-

Ligand Preparation:

-

The 3-piperidinyloxy moiety introduces chirality at the C3 position. Both (R) and (S) enantiomers must be docked to evaluate stereoselectivity.

-

Rotatable Bonds: Define the ether linkage and the amide bond (though the amide has restricted rotation due to resonance).

-

-

Grid Generation:

-

Center the grid on the co-crystallized ligand of the reference PDB.

-

Dimensions:

Å to accommodate the flexible piperidine tail.

-

-

Scoring Function: Use the ChemPLP (Gold) or Vina scoring function. These functions prioritize hydrophobic contacts and hydrogen bonding, essential for the benzamide-binding pocket interactions.

Molecular Dynamics (MD) Simulation[3]

Docking provides a static snapshot. MD simulations (100 ns) are required to verify the stability of the 4-(3-Piperidinyloxy)benzamide -Target complex.

System Setup (GROMACS)

-

Force Field: CHARMM36m (best for protein-ligand complexes involving heterocycles).

-

Ligand Topology: Generate using CGenFF (CHARMM General Force Field) with penalty scores checked (< 10 is acceptable).

-

Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

-

Neutralization: Add

or

Simulation Protocol

| Phase | Ensemble | Duration | Purpose |

| Energy Minimization | Steepest Descent | ~5000 steps | Remove steric clashes (max force < 1000 kJ/mol/nm). |

| NVT Equilibration | Canonical (300 K) | 100 ps | Stabilize temperature (V-rescale thermostat). |

| NPT Equilibration | Isobaric (1 bar) | 100 ps | Stabilize pressure (Parrinello-Rahman barostat). |

| Production Run | NPT | 100 ns | Data collection for trajectory analysis. |

Trajectory Analysis

Root Mean Square Deviation (RMSD):

Calculate the RMSD of the ligand backbone relative to the protein

-

Success Criterion: Ligand RMSD fluctuation < 2.0 Å indicates a stable binding pose.

Hydrogen Bond Lifetime:

Analyze the occupancy of key H-bonds (e.g., Benzamide

-

Metric: H-bonds present for >60% of the simulation time are considered "structural anchors."

ADMET Profiling & Drug-Likeness

Rational design requires early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Predicted Properties for 4-(3-Piperidinyloxy)benzamide:

| Property | Value (Approx.) | Interpretation |

| Molecular Weight | ~220.27 g/mol | Optimal for oral bioavailability (< 500). |

| LogP (Lipophilicity) | 0.8 - 1.2 | Highly soluble; good membrane permeability. |

| TPSA | ~65 Ų | Good CNS penetration potential (if < 90 Ų). |

| H-Bond Donors | 2 (Amide, Amine) | Compliant with Lipinski's Rule of 5.[1] |

| H-Bond Acceptors | 3 (O, N) | Compliant with Lipinski's Rule of 5.[1] |

| Blood-Brain Barrier | High Probability | The piperidine amine facilitates transport via cation transporters. |

Toxicity Alerts:

-

hERG Inhibition: Piperidine linkers can be associated with hERG channel blockage.[2] In silico models (e.g., Pred-hERG) should be run to assess cardiotoxicity risks.

Mechanistic Pathway Visualization

The following diagram illustrates the theoretical interaction network of the scaffold within a generic GPCR/Transporter binding pocket, derived from SAR data.

Figure 2: Pharmacophore interaction map showing the tripartite binding mode: H-bonding (Benzamide), Ionic anchoring (Piperidine), and flexibility (Ether linker).

References

-

Synthesis and SAR of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. Bioorg. Med. Chem. Lett., 2015.[3]

-

Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorg. Med. Chem., 2019.[4]

-

Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-HT4 receptor agonist. Eur. J. Med.[5] Chem., 2016.[5]

-

Benzamide: Chemical Properties and Biological Context. PubChem Compound Summary.

-

GROMACS: High-performance molecular dynamics. Software Documentation.

Sources

- 1. dovepress.com [dovepress.com]

- 2. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Efficient Synthesis of 4-(3-Piperidinyloxy)benzamide

Executive Summary

This guide details the optimized synthetic protocol for 4-(3-piperidinyloxy)benzamide , a high-value pharmacophore used in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, serine protease inhibitors, and GPCR ligands.[1]

While often commercially available, in-house synthesis is frequently required to access specific chiral forms (e.g., (S)- or (R)- enantiomers) or to introduce isotopic labels.[1] This protocol prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy over the Mitsunobu reaction to ensure scalability and minimize phosphorus waste.

Key Chemical Challenges Addressed

-

Regioselectivity: Ensuring exclusive O-alkylation over N-alkylation.

-

Chemoselectivity: Hydrolyzing the nitrile precursor to the primary amide without over-hydrolysis to the carboxylic acid.

-

Purification: Avoiding column chromatography on >10g scales via crystallization.

Retrosynthetic Strategy & Pathway

The synthesis is designed around a "Nitrile-First" approach.[1] Direct SNAr on 4-fluorobenzamide is sluggish due to the amide’s lower electron-withdrawing capability compared to a nitrile.[1] Therefore, we utilize 4-fluorobenzonitrile as the activated electrophile, followed by a controlled Radziszewski hydrolysis.

Synthetic Workflow (Graphviz Diagram)

Figure 1: Three-step synthetic route prioritizing the highly activated nitrile intermediate for efficient coupling.[1]

Detailed Experimental Protocols

Step 1: SNAr Coupling

Objective: Synthesis of tert-butyl 3-(4-cyanophenoxy)piperidine-1-carboxylate.

Rationale: Sodium hydride (NaH) is selected over weaker bases (e.g., K2CO3) to ensure complete deprotonation of the secondary alcohol, driving the reaction to completion at lower temperatures and minimizing thermal decomposition.

Reagents & Materials

-

N-Boc-3-hydroxypiperidine: 20.1 g (100 mmol) [Note: Use (S)- or (R)- enantiomer if chiral target is required].[1]

-

4-Fluorobenzonitrile: 12.1 g (100 mmol).[1]

-

Sodium Hydride (60% in oil): 4.4 g (110 mmol).[1]

-

DMF (Anhydrous): 200 mL.

Protocol

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, internal thermometer, and addition funnel.

-

Deprotonation: Charge NaH (1.1 eq) and DMF (100 mL). Cool to 0°C.[1]

-

Addition: Dissolve N-Boc-3-hydroxypiperidine in DMF (50 mL) and add dropwise over 30 mins. Gas evolution (H2) will be vigorous.[1] Stir at 0°C for 30 mins until evolution ceases.

-

Coupling: Add solution of 4-fluorobenzonitrile in DMF (50 mL) dropwise.

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexanes).[1] Product Rf ~ 0.6.

-

-

Quench: Cool to 0°C. Carefully add water (10 mL) dropwise to quench excess hydride.

-

Workup: Pour mixture into ice water (500 mL). The product usually precipitates as a white solid.

-

Purification: Filter the solid. Wash with water (3 x 100 mL) and hexanes (2 x 50 mL). Dry in a vacuum oven at 45°C.

Yield Target: 85–92% (White crystalline solid).

Step 2: Controlled Nitrile Hydrolysis (Radziszewski Reaction)

Objective: Conversion of nitrile to primary amide without carboxylic acid byproduct.[1]

Rationale: Traditional acid/base hydrolysis requires harsh heat (reflux) which often hydrolyzes the amide further to benzoic acid. The Radziszewski reaction uses alkaline hydrogen peroxide to generate the hydroperoxide anion (HOO-), a super-nucleophile that attacks the nitrile at RT, stopping selectively at the amide.

Reagents

-

Intermediate A (from Step 1): 15.1 g (50 mmol).

-

DMSO: 50 mL.

-

Potassium Carbonate (K2CO3): 1.0 eq.[1]

-

Hydrogen Peroxide (30% aq): 4.0 eq.[1]

Protocol

-

Dissolution: Dissolve Intermediate A in DMSO in a beaker or flask open to air (O2 evolution occurs).[1]

-

Base Addition: Add K2CO3 solid.[1] Cool reaction to 10°C using a water bath.

-

Oxidation: Add H2O2 dropwise.[1] Caution: Reaction is exothermic.[1] Maintain internal temp < 30°C.[1]

-

Monitoring: Stir at RT for 2–3 hours.

-

QC Check: HPLC should show <0.5% starting nitrile.[1]

-

-

Workup: Add water (150 mL). The product will precipitate.[2]

-

Isolation: Filter the solid. Wash copiously with water to remove DMSO.[1]

-

Drying: Vacuum dry.

Yield Target: >90%.

Quality Control & Troubleshooting

Analytical Specifications

The following parameters define the "Release Criteria" for the intermediate before it is used in downstream library synthesis.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, MeCN/H2O) | > 98.0% Area |

| Identity | 1H-NMR (DMSO-d6) | Confirms 3-position substitution (multiplet splitting patterns distinctive from 4-isomer).[1] |

| Residual Nitrile | FT-IR | Absence of peak at ~2225 cm-1.[1] |

| Water Content | Karl Fischer | < 0.5% w/w |

Impurity Profile & Remediation[1]

Figure 2: Logic tree for troubleshooting common impurities during the hydrolysis step.

Safety & Handling

-

Sodium Hydride: Reacts violently with moisture.[1] Use only under inert atmosphere. Have a Class D fire extinguisher available.

-

Hydrogen Peroxide (30%): Strong oxidizer.[1] Do not mix with acetone or ketones (forms explosive peroxides).[1] Store DMSO waste separately.[1]

-

4-Fluorobenzonitrile: Toxic by ingestion and skin contact.[1] Use double gloving (Nitrile).[1]

References

-

SNAr Mechanism & Optimization

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

-

-

Radziszewski Hydrolysis Protocol

-

Application in PARP Inhibitors (Structural Analogues)

-

General Benzamide Synthesis

Sources

Application Note: mechanistic Profiling of 4-(3-Piperidinyloxy)benzamide as a PARP Inhibitor Probe

Executive Summary & Scientific Rationale

This application note details the experimental utility of 4-(3-Piperidinyloxy)benzamide , a functionalized benzamide derivative designed to probe the activity of Poly (ADP-ribose) Polymerase (PARP) enzymes.

The benzamide moiety is a classic pharmacophore that mimics the nicotinamide portion of NAD+ (Nicotinamide Adenine Dinucleotide). By competing with NAD+ for the catalytic cleft of PARP enzymes (specifically PARP1 and PARP2), 4-(3-Piperidinyloxy)benzamide prevents the formation of poly(ADP-ribose) (PAR) chains on target proteins. The inclusion of the 3-piperidinyloxy tail distinguishes this probe by altering solubility and potentially interacting with the solvent-exposed regions of the enzyme, modulating potency and pharmacokinetic properties compared to unsubstituted benzamide.

Key Applications:

-

Enzymatic Inhibition: Determination of IC50 values against PARP1/2.

-

DNA Damage Response (DDR): Potentiation of DNA alkylating agents (synthetic lethality).

-

Neuroprotection Studies: Investigating the role of PARP overactivation in excitotoxicity.

Mechanism of Action: The NAD+ Mimetic

To effectively utilize this probe, researchers must understand the structural causality of the inhibition.

-

Binding Site: PARP enzymes catalyze the transfer of ADP-ribose from NAD+ to nuclear proteins (histones, DNA repair factors) during DNA strand breaks.

-

Competitive Inhibition: The amide group (-CONH2) of the benzamide scaffold forms hydrogen bonds with Gly863 and Ser904 (in PARP1), occupying the nicotinamide binding pocket.

-

The Piperidine Tail: The 3-piperidinyloxy extension protrudes from the pocket, potentially interacting with the helical subdomain or improving cellular permeability compared to hydrophilic benzamides.

Pathway Visualization: PARP Inhibition & Synthetic Lethality

The following diagram illustrates how 4-(3-Piperidinyloxy)benzamide interrupts the Single Strand Break (SSB) repair pathway, leading to Double Strand Breaks (DSB) that are toxic to BRCA-deficient cells.

Caption: Mechanism of PARP inhibition leading to replication fork collapse in the presence of 4-(3-Piperidinyloxy)benzamide.

Experimental Protocols

Protocol A: In Vitro PARP1 Enzymatic Inhibition Assay

Objective: Determine the IC50 of 4-(3-Piperidinyloxy)benzamide using a universal colorimetric PARP assay. This is a self-validating protocol using 3-aminobenzamide as a positive control.

Materials:

-

Recombinant Human PARP1 Enzyme (High Specific Activity).

-

Substrate: Biotinylated-NAD+.

-

Histone-coated 96-well strip plates.

-

Inhibitor: 4-(3-Piperidinyloxy)benzamide (Stock 10 mM in DMSO).

-

Detection: Streptavidin-HRP + TMB Substrate.

Workflow:

-

Preparation: Dilute the inhibitor in 1X PARP Buffer to varying concentrations (e.g., 0.1 nM to 10 µM). Maintain DMSO concentration < 1% to avoid enzyme denaturation.

-

Enzyme Loading: Add 20 µL of 0.5 U/well PARP1 enzyme to Histone-coated wells.

-

Inhibitor Incubation: Add 10 µL of the diluted inhibitor. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding to the nicotinamide pocket.

-

Reaction Trigger: Add 20 µL of PARP Cocktail (Biotin-NAD+ and activated DNA).

-

Catalysis: Incubate for 60 minutes at RT .

-

Washing: Wash plate 4x with PBS + 0.1% Triton X-100.

-

Detection: Add 50 µL Streptavidin-HRP (1:1000). Incubate 30 min. Wash 4x.

-

Readout: Add TMB. Stop with 2M H2SO4. Measure Absorbance at 450 nm.

Data Analysis:

Calculate % Inhibition using the formula:

Protocol B: Cellular PARylation Immunofluorescence (IF) Assay

Objective: Validate that the inhibitor penetrates the cell membrane and inhibits PAR formation in a physiological context following H2O2-induced DNA damage.

Cell Model: HeLa or MDA-MB-436 cells.

Step-by-Step Methodology:

-

Seeding: Seed cells on glass coverslips (50,000 cells/well) in 24-well plates. Incubate overnight.

-

Pre-treatment: Treat cells with 4-(3-Piperidinyloxy)benzamide (1 µM - 10 µM) for 1 hour.

-

Control: DMSO vehicle only.

-

Positive Control: Olaparib (1 µM).

-

-

Damage Induction: Add 1 mM H2O2 (Hydrogen Peroxide) to the media for 10 minutes to induce massive Single Strand Breaks (SSBs) and trigger PARP activation.

-

Fixation: Immediately fix with ice-cold Methanol:Acetone (1:1) for 10 min at -20°C. (Note: PAR chains are fragile; avoid harsh aldehyde fixation if possible, or use 4% PFA followed by permeabilization).

-

Staining:

-

Primary Ab: Mouse anti-PAR (Poly-ADP-ribose) [1:500].

-

Secondary Ab: Goat anti-Mouse Alexa Fluor 488.

-

Counterstain: DAPI (Nuclei).

-

-

Imaging: Confocal microscopy.

-

Expected Result: Vehicle + H2O2 cells will show intense nuclear PAR staining. Inhibitor-treated cells will show DAPI signal but absent or significantly reduced PAR signal .

-

Quantitative Data Summary

The following table summarizes expected pharmacological parameters for benzamide-based PARP inhibitors, serving as a benchmark for 4-(3-Piperidinyloxy)benzamide validation.

| Parameter | Typical Value (Benzamide Class) | Notes |

| PARP1 IC50 | 0.5 - 5.0 µM | Potency increases with specific tail interactions (e.g., piperidine). |

| PARP2 IC50 | 1.0 - 10.0 µM | Often less selective for PARP2. |

| Solubility | > 10 mM (DMSO) | Piperidine nitrogen enhances aqueous solubility at physiological pH. |

| Cell Permeability | High | Passive diffusion; rapid nuclear uptake. |

| Selectivity | > 100-fold | Selective over kinases; potential overlap with PARP10/Tankyrase. |

Experimental Workflow Diagram

This diagram outlines the logical flow for a "Synthetic Lethality" screen, a critical application for this compound in oncology research.

Caption: Workflow for validating synthetic lethality in BRCA-deficient cell lines.

Safety & Handling

-

Hazard Identification: Benzamides are generally irritants. The piperidine moiety may classify it as a base.

-

Storage: Store solid at -20°C. DMSO stocks are stable at -80°C for 6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide.

-

Neurotoxicity Warning: While some benzamides are neuroprotective, high concentrations of PARP inhibitors can interfere with metabolic homeostasis. Use appropriate PPE.[1]

References

-

Hottiger, M. O., et al. (2010). "ADP-ribosylation: an emerging modified protein structure." Trends in Biochemical Sciences.

-

Cosi, C., et al. (1996). "Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity."[2] Brain Research.

-

Ennis, D., et al. (2015). "Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter." Bioorganic & Medicinal Chemistry Letters.

-

Virag, L., & Szabo, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews.

-

Wahlberg, E., et al. (2012). "Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors." Nature Biotechnology.[1]

(Note: Reference 3 is included to acknowledge the structural isomer ML352, ensuring the researcher is aware of potential off-target effects on Choline Transporters if the substitution pattern varies slightly.)

Sources

Technical Application Note: 4-(3-Piperidinyloxy)benzamide in CNS Disorder Research

Executive Summary & Pharmacological Profile[1][2]

4-(3-Piperidinyloxy)benzamide represents a "privileged scaffold" in central nervous system (CNS) medicinal chemistry. Its structure combines a polar benzamide core (mimicking the nicotinamide moiety of NAD+) with a basic piperidine ether side chain. This dual-pharmacophore architecture allows it to serve as a versatile probe in two distinct high-value CNS research areas:

-

Histamine H3 Receptor (H3R) Antagonism: The ether-linked piperidine-benzamide motif is a classic non-imidazole structural class for H3R antagonists/inverse agonists, utilized in research for Alzheimer’s disease (AD), narcolepsy, and ADHD [1, 2].

-

PARP-1 Inhibition & Neuroprotection: The benzamide core acts as a "warhead" for Poly(ADP-ribose) polymerase (PARP) inhibition. In CNS ischemia and neuroinflammation models, benzamide derivatives prevent NAD+ depletion and necrotic neuronal death [3, 4].

This guide provides validated protocols for utilizing 4-(3-Piperidinyloxy)benzamide and its structural analogs to interrogate these pathways.

Application I: Histamine H3 Receptor (H3R) Modulation[1]

The Histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that acts as an autoreceptor to inhibit the release of histamine, acetylcholine, and norepinephrine.[1] Antagonists of H3R (like 4-(3-Piperidinyloxy)benzamide derivatives) block this negative feedback, thereby enhancing cortical neurotransmitter release—a mechanism critical for cognitive enhancement.

Mechanism of Action Visualization

The following diagram illustrates the H3R signaling cascade and the locus of intervention for the benzamide antagonist.

Figure 1: Mechanism of H3R antagonism. The benzamide ligand blocks the Gi-mediated inhibition of Adenylyl Cyclase, restoring cAMP levels and promoting neurotransmitter release.

Protocol A: H3R Radioligand Binding Assay (Membrane Preparation)

Purpose: To determine the binding affinity (

Materials:

-

HEK-293 cells stably expressing human H3R.

-

Radioligand:

-N- -

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

. -

Non-specific binding control: 10

M Thioperamide or Pitolisant.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest HEK-hH3R cells, homogenize in ice-cold Assay Buffer, and centrifuge at 20,000

for 20 mins. Resuspend the pellet to a protein concentration of ~200 -

Incubation Setup: In a 96-well plate, prepare the following reaction mix (200

L total volume):-

140

L Membrane suspension. -

20

L -

20

L Test Compound (4-(3-Piperidinyloxy)benzamide) at varying concentrations ( -

Note: Include wells with 10

M Thioperamide to define non-specific binding (NSB).

-

-

Equilibrium: Incubate for 60 minutes at 25°C with gentle shaking.

-

Harvesting: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding).

-

Quantification: Wash filters

with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM) using a liquid scintillation counter. -

Data Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate IC

using non-linear regression and convert to

Application II: Neuroprotection via PARP Inhibition[3][4][5][6]

The benzamide moiety is a structural mimic of nicotinamide.[2] Under conditions of oxidative stress (e.g., ischemia or excitotoxicity), overactivation of PARP-1 depletes cellular NAD+ and ATP, leading to necrosis. 4-(3-Piperidinyloxy)benzamide acts as a competitive inhibitor at the PARP catalytic site.

Protocol B: In Vitro PARP-1 Enzymatic Inhibition Assay

Purpose: To quantify the potency of the compound in inhibiting PARylation of histones.

Materials:

-

Recombinant Human PARP-1 Enzyme.

-

Substrate: Biotinylated NAD+ and Histone-coated 96-well plates.

-

Detection: Streptavidin-HRP.

Step-by-Step Methodology:

-

Preparation: Dilute 4-(3-Piperidinyloxy)benzamide in DMSO (stock) and then into Assay Buffer (50 mM Tris pH 8.0, 10 mM MgCl

). Ensure final DMSO < 1%. -

Reaction Assembly:

-

Add 10

L of diluted compound to histone-coated wells. -

Add 20

L PARP-1 enzyme (0.5 Units/well). -

Initiate reaction by adding 20

L of PARP Cocktail (Biotin-NAD+ and activated DNA).

-

-

Incubation: Incubate for 60 minutes at room temperature .

-

Washing: Wash wells

with PBS-T (PBS + 0.05% Tween-20). -

Detection: Add 50

L Streptavidin-HRP (1:1000 dilution) and incubate for 30 mins. -

Readout: Wash

. Add TMB substrate. Stop reaction with 1N H -

Interpretation: Lower absorbance indicates higher inhibition of PARP activity. Compare IC

against a standard like Olaparib or 3-Aminobenzamide.

Experimental Workflow & Data Management

To ensure reproducibility, researchers should follow this integrated workflow for compound validation.

Figure 2: Validation workflow. Compounds must pass solubility and primary binding/enzymatic screens before advancing to functional cellular assays.

Data Summary Table: Expected Pharmacological Parameters

| Parameter | Assay Type | Expected Range (Active Probe) | Notes |

| Solubility | Physicochemical | >10 mM in DMSO | Acidic pH improves aqueous solubility of piperidine. |

| H3R Affinity ( | Radioligand Binding | 1 – 50 nM | High affinity requires the basic piperidine nitrogen. |

| PARP IC | Enzymatic ELISA | 0.5 – 5 | Benzamide core drives this; less potent than Olaparib. |

| cAMP Response | Functional (Cell) | Reversal of R- | Confirms antagonist/inverse agonist mode. |

Handling and Stability

-

Storage: Store the solid powder at -20°C, desiccated.

-

Solubilization: The compound contains a secondary amine (piperidine).

-

Stock: Dissolve in 100% DMSO to 10-50 mM.

-

Aqueous: For animal studies, convert to the Hydrochloride (HCl) salt form or use 10% DMSO / 10% Tween-80 / 80% Saline.

-

-

Safety: Benzamides are generally stable, but avoid repeated freeze-thaw cycles of the solution.

References

-

National Center for Biotechnology Information (NCBI). (2014). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. PubMed Central. [Link]

-

Berlin, M., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Cosi, C., et al. (1996).[3] Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse.[3][4] Brain Research. [Link]

-

Venkannagari, H., et al. (2016). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. Journal of Medicinal Chemistry (PMC). [Link]

Sources

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

4-(3-Piperidinyloxy)benzamide aggregation and solubility issues

Topic: Solubility Optimization & Aggregation Troubleshooting Document ID: TS-PPB-042 Last Updated: 2025-05-21

Introduction: The Physicochemical Challenge

Welcome to the technical support guide for 4-(3-Piperidinyloxy)benzamide . This intermediate is a critical scaffold in the synthesis of PARP inhibitors and choline transporter modulators. However, it presents a classic "medicinal chemistry paradox": it possesses a polar H-bonding core (benzamide) and a basic solubilizing tail (piperidine), yet often exhibits Class II/IV BCS behavior (low solubility/low permeability) in neutral assay buffers.

This guide addresses the two most common user reports:

-

"Crashing out" upon dilution from DMSO into PBS/Media.

-

False positives in biochemical assays due to colloidal aggregation.

Module 1: Solubility Profiling

The Mechanism: Why is it insoluble?

The solubility of 4-(3-Piperidinyloxy)benzamide is strictly pH-dependent .

-

The Piperidine Nitrogen (pKa ~9.8 - 10.2): At physiological pH (7.4), a significant fraction of the molecule exists as the free base. The uncharged piperidine is lipophilic.

-

The Benzamide Core: This moiety is planar and forms strong intermolecular hydrogen bond networks (amide-to-amide stacking). This high crystal lattice energy resists dissolution.

Key Insight: Solubility is not just about hydrophilicity; it is about overcoming the crystal lattice energy. At neutral pH, the lack of charge on the piperidine allows the benzamide cores to stack, leading to precipitation.

Data: Solubility vs. pH Profile

Estimated solubility profile based on structural pharmacophore analysis.

| Solvent / Buffer | pH | Solubility Estimate | Physical State |

| 0.1 N HCl | 1.0 | > 10 mg/mL | Clear Solution (Fully Protonated) |

| PBS / Media | 7.4 | < 0.1 mg/mL | Cloudy / Precipitate (Partial Charge) |

| 0.1 N NaOH | 13.0 | < 0.01 mg/mL | Insoluble Solid (Free Base) |

| DMSO | N/A | > 50 mg/mL | Clear Solution |

Module 2: Troubleshooting Aggregation

The Phenomenon: Colloidal Aggregation

Users frequently report "activity" in enzyme inhibition assays that disappears upon adding detergent. This is a hallmark of promiscuous aggregation . The benzamide cores stack to form colloidal particles (100–500 nm) that sequester enzymes, leading to false IC50 values.

Visualization: The Aggregation Pathway

The following diagram illustrates the transition from monomer to precipitate and the intervention points.

Caption: Figure 1.[1] Mechanism of benzamide-mediated aggregation. Amide stacking leads to colloidal species that cause assay interference. Acidification prevents stacking; detergents disperse colloids.

Protocol: Validating Aggregation (DLS & Detergent Test)

Goal: Determine if your inhibitory signal is real or an artifact.

-

Detergent Sensitivity Test:

-

Run your standard IC50 assay.

-

Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 in the buffer.

-

Result: If the IC50 shifts significantly (e.g., from 1 µM to >50 µM), the compound was aggregating. Real inhibition is detergent-insensitive.

-

-

Dynamic Light Scattering (DLS):

-

Prepare compound at 10 µM in assay buffer (1% DMSO).

-

Measure particle size.

-

Pass: < 10 nm (Monomeric).

-

Fail: > 100 nm (Colloidal/Aggregated).

-

Module 3: Formulation & Handling Guides

Workflow: The "Golden Dilution" Method

To avoid "crashing out," never dilute a high-concentration DMSO stock directly into neutral PBS. The local concentration exceeds the solubility limit before mixing occurs.

Caption: Figure 2. Solubility decision tree. Neutral pH applications require intermediate acidification or complexation strategies to maintain solubility.

Step-by-Step Formulation Protocol

For Animal Studies (IV/IP Dosing):

-

Weigh 4-(3-Piperidinyloxy)benzamide.

-

Dissolve in 5% DMSO (v/v).

-

Acidify: Add 1 equivalent of HCl (relative to the compound) to ensure the piperidine is protonated.

-

Complex: Add 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.

-

Mix: Vortex/Sonicate until clear.

-

Adjust: Carefully adjust pH to 5.5–6.0 using dilute NaOH. Do not exceed pH 6.5.

Frequently Asked Questions (FAQ)

Q1: Why does my LCMS line clog when injecting this compound? A: You are likely using a neutral mobile phase or a high-pH wash.

-

Cause: The compound precipitates inside the needle or column when the DMSO plug hits a neutral aqueous mobile phase.

-

Fix: Ensure your Mobile Phase A is acidic (0.1% Formic Acid). This keeps the piperidine charged and soluble throughout the run.

Q2: Can I use DMSO stocks stored at -20°C? A: Yes, but vortex immediately upon thawing . Benzamides can form "seeds" (micro-crystals) during freeze-thaw cycles. If you see a pellet, sonicate at 40°C for 10 minutes before use.

Q3: Is the 3-piperidinyloxy isomer more soluble than the 4-piperidinyloxy isomer? A: Marginally. The 3-position disrupts the molecular symmetry of the benzamide slightly more than the 4-position, reducing crystal packing energy. However, both require the pH strategies outlined above.

References

-

Benchchem Technical Support. (2025). Enhancing the Solubility of Piperidine-Containing Compounds.[2] Benchchem.[2] Link

-

Assay Guidance Manual. (2016). Kinetic Solubility Assays Protocol. NCBI Bookshelf. Link

-

Journal of Medicinal Chemistry. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Link

-

PubChem. (2025).[3] Compound Summary: 4-(3-Piperidinyloxy)benzamide. National Library of Medicine. Link

-

BioRxiv. (2024). Benzamidine-Mediated Inhibition of Human Lysozyme Aggregation.[4] (Mechanism of benzamide stacking). Link

Sources

- 1. Current understanding of metal-dependent amyloid-β aggregation and toxicity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00208F [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-[3-(4-Phenylpiperazine-1-carbonyl)phenoxy]benzamide | C24H23N3O3 | CID 145962523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Support Center: Overcoming Bioavailability Challenges of 4-(3-Piperidinyloxy)benzamide

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 4-(3-Piperidinyloxy)benzamide. Our objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and accelerate your research. We will explore the physicochemical hurdles inherent to this molecule and detail practical, field-proven strategies to overcome them.

Section 1: Understanding the Core Problem: Physicochemical Characterization

Before attempting to solve a problem, one must thoroughly understand it. Poor bioavailability is often a direct consequence of a compound's intrinsic physicochemical properties. This section addresses the foundational questions you should be asking at the outset of your project.

FAQ: Initial Characterization

Q1: What are the likely physicochemical properties of 4-(3-Piperidinyloxy)benzamide contributing to its poor bioavailability?

A1: Based on its structure—a benzamide core linked to a piperidine ring via an ether linkage—4-(3-Piperidinyloxy)benzamide likely faces challenges characteristic of the Biopharmaceutics Classification System (BCS) Class II or IV. These issues primarily stem from:

-

Poor Aqueous Solubility: The benzamide and piperidine rings contribute to a degree of lipophilicity, which can limit its dissolution in the aqueous environment of the gastrointestinal (GI) tract.[1][2] The presence of amide and ether functional groups offers some polarity, but the overall solubility is expected to be low.

-

Permeability Issues: While moderate lipophilicity can aid membrane permeation, extensive hydrogen bonding potential from the amide group and potential charge on the piperidine nitrogen at physiological pH can either hinder passive diffusion or make the molecule a substrate for efflux transporters like P-glycoprotein (P-gp).

-

First-Pass Metabolism: The molecule presents several sites susceptible to rapid metabolism in the gut wall and liver, including the amide bond (hydrolysis), the piperidine ring (N-dealkylation or oxidation), and the aromatic ring (hydroxylation).[3] This can significantly reduce the amount of active drug reaching systemic circulation.

Q2: I'm observing inconsistent solubility results in my initial screens. What is a reliable protocol for determining the thermodynamic solubility of this compound?

A2: Inconsistent results often arise from using kinetic or non-equilibrium methods. A robust shake-flask method is the gold standard for determining thermodynamic solubility. The causality here is that you must ensure the system reaches equilibrium to measure the true saturation solubility, which is a critical parameter for formulation design.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of 4-(3-Piperidinyloxy)benzamide powder to a series of glass vials containing different aqueous media (e.g., deionized water, pH 1.2 HCl, pH 6.8 phosphate buffer). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. A longer duration helps ensure equilibrium is reached, especially for poorly soluble compounds.

-

Sample Collection & Separation: After equilibration, allow the vials to stand until the excess solid has settled. Carefully collect a sample from the supernatant. It is critical to filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of your analytical method.

-

Analysis: Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

-

Validation: The presence of undissolved solid material at the end of the experiment validates that saturation was achieved.

Q3: How can I get a preliminary assessment of the intestinal permeability of my compound in vitro?

A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent high-throughput, non-cell-based method for predicting passive transcellular permeability.[4] It's a cost-effective first step before moving to more complex cell-based assays like Caco-2. The PAMPA model isolates passive diffusion by eliminating confounding factors like active transport and metabolism.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1-2% lecithin in dodecane) to form the artificial membrane.

-

Compound Preparation: Prepare a solution of 4-(3-Piperidinyloxy)benzamide in a relevant buffer (e.g., pH 7.4 phosphate buffer) at a known concentration. This will be your donor solution.

-

Assay Setup:

-

Add the donor solution to the wells of the coated donor plate.

-

Add a matching buffer (without the compound) to the wells of a 96-well acceptor plate.

-

Carefully place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.

-

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) without shaking.

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / [(VD + VA) * Area * Time] Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

-

Interpretation: Compare the calculated Pe value to those of high and low permeability reference compounds (e.g., propranolol and furosemide, respectively).

Section 2: Troubleshooting Formulation Strategies

If characterization confirms poor solubility and/or permeability, formulation enhancement is the logical next step. This section provides troubleshooting for common, high-impact formulation strategies.

Workflow: Selecting a Bioavailability Enhancement Strategy

This diagram outlines a logical decision-making process for formulation development.

Caption: Decision workflow for enhancing bioavailability.

FAQ & Troubleshooting Guides

Q4: My primary issue is very low aqueous solubility. I tried creating an amorphous solid dispersion (ASD) by spray drying, but my compound recrystallizes during storage. What's going wrong?

A4: This is a common failure mode for ASDs and points to either thermodynamic instability or insufficient kinetic stabilization by the polymer matrix.

-

Causality - Thermodynamics: The amorphous form is a high-energy state. If the energy barrier to crystallization is too low, the drug will revert to its more stable crystalline form. This is often related to the drug's glass transition temperature (Tg) and its interaction with the polymer.

-

Causality - Kinetics: The polymer's job is to physically separate drug molecules and restrict their mobility, preventing the alignment needed for crystallization.[5] If the drug loading is too high, or if the polymer does not have strong, specific interactions (like hydrogen bonds) with the drug, it cannot effectively prevent nucleation and crystal growth.

Troubleshooting Steps:

-

Polymer Selection: The benzamide moiety of your compound is a hydrogen bond donor and acceptor. Polymers with complementary functional groups, like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS), are excellent candidates as they can form strong hydrogen bonds with your drug, disrupting drug-drug interactions that lead to crystallization.[6]

-

Reduce Drug Loading: High drug loading (e.g., >50%) increases the likelihood of recrystallization.[7] Systematically prepare ASDs with lower drug loadings (e.g., 40%, 30%, 20%) and assess their physical stability over time using Powder X-Ray Diffraction (PXRD).

-

Increase Glass Transition Temperature (Tg): The overall Tg of the dispersion should be at least 50°C above the storage temperature to ensure molecular immobility. If the Tg of your current formulation is too low, selecting a polymer with a higher Tg or incorporating a second polymer can help.

-

Moisture Control: Water acts as a plasticizer, lowering the Tg and increasing molecular mobility, which accelerates crystallization. Store your ASDs in desiccated conditions and consider using moisture-protective packaging.

Q5: I'm interested in a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS), but I'm unsure how to select the right excipients.

A5: Excipient selection is a systematic screening process based on two key criteria: solubilization capacity and the ability to form a stable microemulsion upon dispersion in aqueous media.[8][9] The goal is to keep the drug dissolved in tiny lipid droplets, increasing the surface area for absorption.[10]

Protocol: Excipient Screening for SEDDS

-

Solubility Screening:

-

Add an excess of 4-(3-Piperidinyloxy)benzamide to separate vials containing a fixed volume (e.g., 1 mL) of various oils (e.g., medium-chain triglycerides like Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP).

-

Equilibrate the vials for 48 hours as described in the solubility protocol (Q2).

-

Quantify the drug concentration in each excipient to identify those with the highest solubilizing capacity.

-

-

Emulsification Efficiency Screening:

-

Based on solubility data, prepare several prototype formulations by mixing the best-performing oil, surfactant, and co-surfactant at different ratios (e.g., Oil:Surfactant:Co-surfactant at 4:4:2, 3:5:2, etc.).

-

Add a small amount (e.g., 100 µL) of each prototype formulation to a larger volume (e.g., 250 mL) of deionized water in a glass beaker with gentle stirring.

-

Visually observe the emulsification process. A good formulation will disperse rapidly ("spontaneously") to form a clear or slightly bluish, translucent microemulsion. Poor formulations will appear milky or have visible oil droplets.

-

Measure the droplet size and Polydispersity Index (PDI) of the resulting emulsions using Dynamic Light Scattering (DLS). The target is a droplet size <100 nm and a PDI <0.3 for optimal performance.

-

-

Selection: Choose the formulation that combines high drug loading capacity with the best emulsification performance.

Q6: I am developing a nanoparticle formulation to increase the dissolution rate, but I am struggling with batch-to-batch variability in particle size. What should I investigate?

A6: Particle size control in nanoprecipitation methods is highly sensitive to process parameters. The underlying principle is the rapid change in solvent polarity that causes the drug to precipitate out of solution. The speed and homogeneity of this process dictate the final particle size.[11][12]

Key Parameters to Control:

-

Mixing Rate: The speed at which the drug solution (in an organic solvent) is added to the anti-solvent (water) is critical. Faster, more turbulent mixing leads to more rapid nucleation and smaller particles. Use a syringe pump for precise, reproducible addition rates.

-

Solvent/Anti-Solvent Ratio: Changing this ratio affects the final degree of supersaturation, which influences nucleation and growth kinetics. Keep this ratio constant.

-

Drug Concentration: Higher initial drug concentrations can lead to larger particles or aggregation. Experiment with a range of concentrations to find the optimal window.

-

Stabilizer Concentration: A polymeric stabilizer (e.g., Poloxamer 188, PVA) is essential to prevent particle aggregation. Ensure the stabilizer is fully dissolved in the anti-solvent before adding the drug solution. Insufficient stabilizer concentration is a common cause of instability and aggregation.

Data Summary: Representative Formulation Strategies

The following table summarizes hypothetical but realistic target parameters for different formulation approaches for a BCS Class II compound like 4-(3-Piperidinyloxy)benzamide.

| Formulation Strategy | Key Excipients | Target Drug Load | Target Attribute | Analytical Method |

| Amorphous Solid Dispersion | HPMCAS, PVP/VA 64 | 10-40% (w/w) | Amorphous state, Single Tg | PXRD, mDSC |

| SEDDS | Medium-chain triglycerides, Kolliphor® EL, Transcutol® HP | 5-15% (w/w) | Droplet Size: <100 nm | Dynamic Light Scattering (DLS) |

| Polymeric Nanoparticles | PLGA, Poloxamer 188 | 1-10% (w/w) | Particle Size: <200 nm | Dynamic Light Scattering (DLS) |

Section 3: Prodrug Strategies & Metabolic Considerations

When formulation alone is insufficient, or if first-pass metabolism is the dominant barrier, chemical modification via a prodrug approach is a powerful alternative.[13][14]

FAQ: Prodrug Design

Q7: My compound appears to be rapidly metabolized. How can a prodrug strategy help, and which part of the 4-(3-Piperidinyloxy)benzamide molecule should I modify?

A7: A prodrug is an inactive derivative that is converted to the active parent drug in vivo.[15] This strategy can be used to mask metabolically labile sites or to temporarily alter physicochemical properties (like solubility or permeability).[16][17]

Potential Modification Sites & Strategies:

-

Piperidine Nitrogen: This is a prime site for modification. Attaching a promoiety here can prevent N-dealkylation. A carbamate linkage is a common choice, as it can be cleaved by esterases in the plasma to release the parent drug.

-

Amide Nitrogen: While modifying the amide itself is possible, it is often critical for target binding. A more subtle approach is to create an N-acyloxy or N-phosphonooxymethyl prodrug, though this can be synthetically challenging.

-

Aromatic Ring: Adding a promoiety to the benzene ring is generally not recommended as it fundamentally changes the core scaffold.

Potential Metabolic Pathways

Understanding the likely metabolic fate of your compound is crucial for interpreting in vivo data and for designing effective prodrugs.

Caption: Plausible metabolic pathways for 4-(3-Piperidinyloxy)benzamide.

Section 4: In Vivo Evaluation

Ultimately, the success of any strategy must be confirmed in a relevant animal model.

Q8: My in vitro dissolution has improved significantly with my new formulation, but the in vivo exposure in rats is still poor. What's the disconnect?

A8: This is a classic in vitro-in vivo correlation (IVIVC) challenge.[18] While you may have solved the dissolution problem, other factors are likely limiting absorption in the complex in vivo environment.

-

Precipitation in the Gut: An ASD or SEDDS creates a temporary supersaturated state of the drug in the GI tract.[19] If the drug precipitates out of this state before it can be absorbed, the benefit is lost. Consider including a precipitation inhibitor (like HPMCAS) in your formulation.

-

High First-Pass Metabolism: As discussed, even if the drug dissolves and permeates the gut wall, it may be extensively metabolized by cytochrome P450 enzymes (CYPs) in the enterocytes and hepatocytes before reaching systemic circulation.[3][20] An in vitro liver microsomal stability assay can help diagnose this.

-

Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-gp, which actively pump the drug back into the GI lumen after it has been absorbed into the gut wall cells. A Caco-2 permeability assay with a P-gp inhibitor can confirm this.

Protocol: Basic In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard approach to assess the oral bioavailability of your lead formulation.[21]

-

Animal Model: Use male Sprague-Dawley rats (n=3-5 per group). Acclimate the animals and fast them overnight before dosing.

-

Groups:

-

Group 1 (IV): Administer the compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via intravenous bolus (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

-

Group 2 (PO): Administer your optimized formulation of 4-(3-Piperidinyloxy)benzamide via oral gavage (e.g., 10 mg/kg).

-

-

Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.

-

Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

-

Sample Analysis: Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard). Analyze the supernatant using a validated LC-MS/MS method to determine the drug concentration.

-

Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, and clearance.

-

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

References

-

Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

-

Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications. Available from: [Link]

-

Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC. Available from: [Link]

-

Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Hilaris Publisher. Available from: [Link]

-

Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

-

Prodrug Design: Enhancing Drug Bioavailability and Efficacy. Hilaris Publisher. Available from: [Link]

-

Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Jacobs Publishers. Available from: [Link]

-

In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available from: [Link]

-

Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

-

Polymeric Nanoparticles for Increased Oral Bioavailability and Rapid Absorption Using Celecoxib as a Model of a Low-Solubility, High-Permeability Drug. PMC. Available from: [Link]

-

Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Preprints.org. Available from: [Link]

-

Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Research & Reviews: Journal of Pharmaceutics and Nanotechnology. Available from: [Link]

-

Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. Available from: [Link]

-

Excipients for solubility dissolution and permeation enhancement. Slideshare. Available from: [Link]

-

Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. Available from: [Link]

-

Novel excipients for solubility enhancement. European Pharmaceutical Review. Available from: [Link]

-

Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Preprints.org. Available from: [Link]

-

Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. Available from: [Link]

-

The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. Available from: [Link]

-

In vitro models for the prediction of in vivo performance of oral dosage forms. SciSpace. Available from: [Link]

-

Prodrug Design and Development: An Evolving Strategy in Drug Delivery. IJNRD.org. Available from: [Link]

-

SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]

-

Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PMC. Available from: [Link]

-

Predicting Drug Bioavailability with the Modern-day Toolkit. International Biopharmaceutical Industry. Available from: [Link]

-

Excipients for solubility and bioavailability enhancement. Gattefossé. Available from: [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. Available from: [Link]

-

In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Available from: [Link]

-

Metabolism of 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine in rats and monkeys. Taylor & Francis Online. Available from: [Link]

-

Pharmacokinetics (PK) Studies. Melior Discovery. Available from: [Link]

-

Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Available from: [Link]

-

Showing Compound Benzamide (FDB023373). FooDB. Available from: [Link]

-

Benzamide. PubChem. Available from: [Link]

-

3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide Properties. EPA. Available from: [Link]

-

4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. PubMed. Available from: [Link]

-

Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. ResearchGate. Available from: [Link]

-

An amide-to-chloroalkene substitution improves the peptide permeability. ChemRxiv. Available from: [Link]

-

Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. PMC. Available from: [Link]

-

Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds: N-(heptan-4-yl)benzo[d][1][11]dioxole-5-carboxamide and (R)-N-(1-methoxy-4-methylpentan-2-yl). PMC. Available from: [Link]

-

4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide. PubChem. Available from: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. admin.mantechpublications.com [admin.mantechpublications.com]

- 3. Metabolism of 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]

- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]

- 6. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]

- 11. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. mdpi.com [mdpi.com]

- 15. ijnrd.org [ijnrd.org]

- 16. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]

- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]